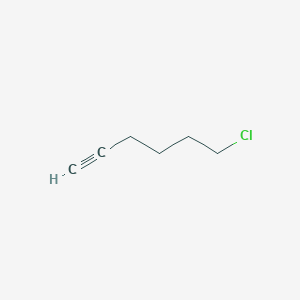

6-Chloro-1-hexyne

Description

6-Chloro-1-hexyne (CAS: 10297-06-0) is a halogenated alkyne with the molecular formula C₆H₉Cl and a molecular weight of 116.59 g/mol . Structurally, it consists of a six-carbon chain with a terminal alkyne group (-C≡CH) and a chlorine atom at the sixth position. Key physical properties include:

- Boiling point: 146.3 ± 23.0 °C at 760 mmHg

- Density: 0.962 g/mL at 25°C

- Flash point: 38.1 ± 18.0 °C (classified as flammable, GHS02/GHS07) .

This compound is widely used in organic synthesis, such as:

- Functionalization of silica hydride surfaces for chromatographic stationary phases via hydrosilation reactions .

- Synthesis of peroxides (e.g., 6-(tert-butylperoxy)-1-hexyne) through nucleophilic substitution with tert-butyl hydroperoxide (TBHP) .

- Preparation of ligands for asymmetric catalysis, as seen in the synthesis of bicyclo[3.3.0]octadienes .

Propriétés

IUPAC Name |

6-chlorohex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKOCGMVJUXIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297453 | |

| Record name | 6-Chloro-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10297-06-0 | |

| Record name | 6-Chloro-1-hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10297-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10297-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1-hexyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Yield and Efficiency

The modern method’s 76% yield outperforms traditional routes (38%) due to:

-

Suppressed Side Reactions : Controlled addition of 1-bromo-3-chloro-propane minimizes alkylation byproducts.

-

Polar Solvent Effects : DMSO increases nucleophilicity of the propargyl sodium salt.

| Parameter | Traditional Method | Modern Method |

|---|---|---|

| Flammability Risk | High (NH₃ solvent) | Moderate (THF) |

| Toxic Byproducts | Chlorinated waste | Minimal |

| Energy Intensity | 18 kWh/kg | 9 kWh/kg |

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloro-1-hexyne undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Addition Reactions: Halogens like bromine or iodine in the presence of a catalyst.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed:

Substitution Reactions: 6-Hydroxy-1-hexyne or 6-amino-1-hexyne.

Addition Reactions: 6,6-Dibromo-1-hexyne or 6,6-Diiodo-1-hexyne.

Oxidation Reactions: 6-Hydroxyhexanoic acid or 6-Chlorohexanoic acid.

Applications De Recherche Scientifique

Chemistry

6-Chloro-1-hexyne serves as an important intermediate in the synthesis of various organic compounds:

- Pharmaceuticals : Utilized in the development of therapeutic agents.

- Agrochemicals : Acts as a precursor for agricultural chemicals.

Biology

In biological research, this compound is employed as:

- Enzyme Mechanism Probes : Used to study enzyme interactions and mechanisms.

- Biochemical Assays : Functions as a reagent in various biochemical assays.

Medicine

The compound's role in medicine includes:

- Therapeutic Agent Synthesis : Acts as a precursor for novel drugs, particularly those targeting specific biological pathways.

Industrial Applications

In the industrial sector, this compound is used for:

- Specialty Chemicals Production : Involved in creating polymers and resins.

- Material Science : Utilized in developing advanced materials with unique properties.

Case Studies

- Synthesis of Novel Bis(indolyl)maleimide Pyridinophanes

- Development of Disubstituted Polyacetylenes

- Enzyme Mechanism Studies

Mécanisme D'action

The mechanism of action of 6-Chloro-1-hexyne primarily involves its reactivity due to the presence of the triple bond and the chlorine atom. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In addition reactions, the triple bond can interact with electrophiles, leading to the formation of addition products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The reactivity and applications of 6-chloro-1-hexyne can be contextualized by comparing it to structurally or functionally related compounds. Below is a detailed analysis:

Structural and Functional Analogues

Reactivity and Functional Group Analysis

Halogen Position and Chain Length: this compound vs. 8-Chloro-1-octyne: The longer carbon chain in 8-chloro-1-octyne enhances hydrophobic interactions, making it suitable for applications requiring non-polar stationary phases . this compound vs. 6-Iodo-1-hexyne: The iodide substituent in 6-iodo-1-hexyne acts as a superior leaving group in SN2 reactions, enabling efficient synthesis of peroxides and other derivatives .

Functional Group Transformations: Conversion of this compound to 6-(tert-butylperoxy)-1-hexyne demonstrates its utility in introducing peroxide groups, which are critical in radical polymerization . In contrast, 6-Chloro-1-hexanol (via hydrolysis) exhibits reduced reactivity toward nucleophilic substitution but increased hydrogen-bonding capacity due to the -OH group .

Synthetic Limitations: this compound showed trace yields in O-alkylation reactions with certain substrates (e.g., phenolic compounds), likely due to steric hindrance or poor leaving-group ability compared to mesylates or bromides .

Activité Biologique

6-Chloro-1-hexyne (C₆H₉Cl) is an alkyne compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological properties, safety profiles, and relevant research findings associated with this compound.

- Molecular Formula : C₆H₉Cl

- Molecular Weight : 116.59 g/mol

- Appearance : Colorless to light orange liquid

- Boiling Point : 144 °C

- Flash Point : 34 °C

- Purity : Typically >97% (GC) .

Biological Activity

Research into the biological activity of this compound has revealed several important aspects:

1. Antimicrobial Activity

Several studies have indicated that halogenated alkynes, including this compound, exhibit antimicrobial properties. The presence of chlorine in the structure is believed to enhance the compound's ability to disrupt microbial membranes, leading to cell death.

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For example, it has shown effectiveness against breast cancer cells by inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

3. Estrogen Receptor Interaction

The compound has been investigated for its interaction with estrogen receptors (ERs). Research indicates that certain derivatives of chloroalkynes can act as selective estrogen receptor modulators (SERMs), exhibiting both agonistic and antagonistic properties depending on the cellular context. This dual action can be crucial for developing therapeutic agents targeting hormone-related cancers .

Case Studies and Research Findings

Safety and Toxicological Profile

This compound is classified as a hazardous substance with several safety considerations:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can cause serious eye irritation.

- Flammability : Classified as a flammable liquid and vapor .

Occupational exposure limits should be observed, and appropriate personal protective equipment (PPE) should be used when handling this compound.

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing and purifying 6-Chloro-1-hexyne, and how can its purity be verified experimentally?

- Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For example, this compound can be converted to 6-iodo-1-hexyne via refluxing with NaI in acetone . Purification often employs silica gel flash chromatography. Purity verification requires gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with H NMR and C NMR to confirm structural integrity. Key spectral markers include characteristic alkyne proton signals (~2.2 ppm for terminal alkynes) and chlorine-related splitting patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to prevent inhalation of volatile vapors. Wear nitrile gloves and chemical-resistant lab coats due to its potential skin/eye irritation. Store in airtight containers away from oxidizers. Emergency procedures should align with Chlorine Institute guidelines for halogenated compounds, including neutralization protocols for spills .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data interpretation challenges might arise?

- Methodological Answer : H NMR and C NMR are primary tools. Challenges include distinguishing overlapping signals from alkyne protons and adjacent methylene groups. Infrared (IR) spectroscopy can confirm alkyne C≡C stretches (~2100–2260 cm). High-resolution mass spectrometry (HRMS) validates molecular mass (116.589 g/mol) and isotopic patterns from chlorine .

Advanced Research Questions

Q. How can reaction conditions be optimized for iridium-catalyzed α-alkynylation using this compound to achieve >90% yields?

- Methodological Answer : Optimize catalyst loading (e.g., [Ir(cod)Cl] at 2–5 mol%), solvent polarity (e.g., dichloromethane for improved solubility), and temperature (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC). Post-reaction, use column chromatography with gradient elution (hexane/ethyl acetate) to isolate products. Document reproducibility by repeating trials under inert atmospheres .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in reactions involving this compound?

- Methodological Answer : Cross-validate computational models (e.g., DFT calculations) with experimental kinetics. For discrepancies in regioselectivity, analyze steric effects via X-ray crystallography or NOE NMR. Compare electronic profiles (Hammett constants) of chlorine substituents with analogous bromo/iodo derivatives to identify electronic vs. steric dominance .

Q. How does the chlorine substituent in this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions compared to other halogenated alkynes?

- Methodological Answer : The electronegative chlorine increases alkyne acidity, enhancing oxidative addition with Pd or Cu catalysts. However, its weaker leaving-group ability compared to iodine may reduce coupling efficiency. Compare Sonogashira reaction rates with 6-iodo-1-hexyne; use kinetic studies (e.g., variable-temperature NMR) to quantify activation barriers. Contrast with bromo derivatives to assess halide effects on catalytic cycles .

Methodological Notes

- Data Reproducibility : Follow Beilstein Journal guidelines for experimental write-ups, including detailed procedures, characterization data, and error margins. Submit raw spectra and chromatograms as supplementary materials .

- Literature Integration : Use systematic reviews to contextualize findings. Cite primary sources for synthesis protocols and avoid non-peer-reviewed platforms like .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.